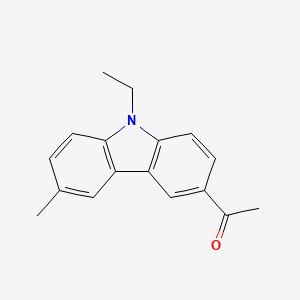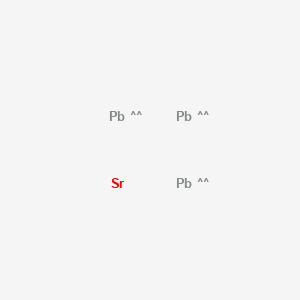
CID 71355141
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71355141 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Preparation Methods
The synthesis of CID 71355141 involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to produce larger quantities. This often requires optimization of reaction conditions and the use of specialized equipment to ensure consistency and quality.
Chemical Reactions Analysis
CID 71355141 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be carried out under various conditions, depending on the desired product.
Scientific Research Applications
CID 71355141 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: this compound is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 71355141 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
CID 71355141 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or functional groups. The comparison can provide insights into the specific properties and applications of this compound that make it distinct from other compounds.
Properties
CAS No. |
12066-66-9 |
|---|---|
Molecular Formula |
Pb3Sr |
Molecular Weight |
7.1e+02 g/mol |
InChI |
InChI=1S/3Pb.Sr |
InChI Key |
JNIIYCJLSGOWCJ-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Pb].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)


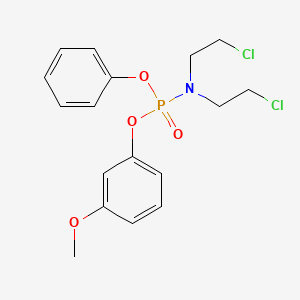
![1-[(Z)-thiophen-2-ylmethylideneamino]-3-[(E)-thiophen-2-ylmethylideneamino]thiourea](/img/structure/B14713619.png)

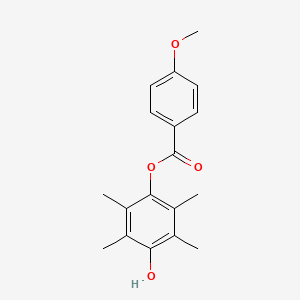
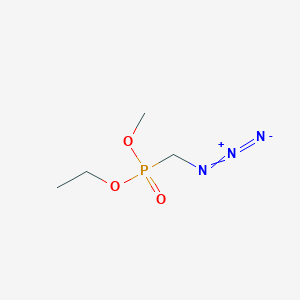
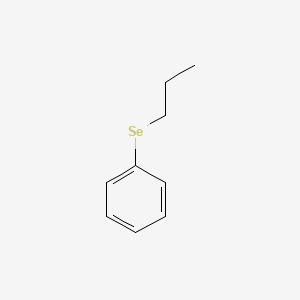
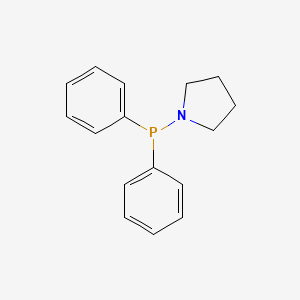
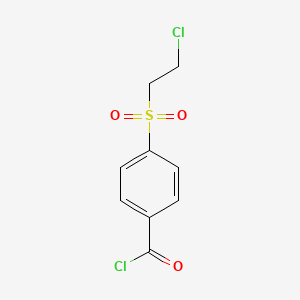

![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
